

A Technical Guide to Hydroxy-PEG10-acid for Drug Development Professionals

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Compound of Interest

Compound Name: *Hydroxy-PEG10-acid*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Hydroxy-PEG10-acid**, a heterobifunctional linker critical in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key technical data, and methodologies for its application in bioconjugation.

Introduction to Hydroxy-PEG10-acid

Hydroxy-PEG10-acid, systematically named 1-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oic acid, is a monodisperse polyethylene glycol (PEG) linker. It features a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, separated by a ten-unit ethylene glycol chain. This structure imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The defined length of the PEG chain ensures batch-to-batch consistency in the final product.[3] Its primary application lies in covalently linking a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or a protein degrader).[4][5]

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer **Hydroxy-PEG10-acid**, often in research-grade purity. Below is a summary of the technical data from prominent commercial vendors.

Supplier	Catalog Number	Molecular Weight (g/mol)	Purity	CAS Number	Storage Temperature
MedchemExpress	HY-136506	530.61	>98%	2375611-66-6	-20°C
BroadPharm	BP-24490 (Sodium Salt)	552.6	>95%	Not Listed	-20°C
Biorbyt	orb1307409	530.6	≥98%	2375611-66-6	-20°C
Pharmaffiliates	PA 27 0032914	530.61	Not Specified	2375611-66-6	2-8°C
Immunomart	T18031	530.6	Not Specified	2375611-66-6	-20°C

Note: BroadPharm offers the sodium salt of **Hydroxy-PEG10-acid**, which is noted to be more stable for storage and shipping as the free acid form can be prone to self-esterification.

Experimental Protocols

The utility of **Hydroxy-PEG10-acid** lies in its ability to be sequentially conjugated to two different molecules. The carboxylic acid is typically activated for reaction with a primary amine, a common functional group on proteins and other biomolecules.

Activation of Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of **Hydroxy-PEG10-acid** to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

- **Hydroxy-PEG10-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Solution: 2-Mercaptoethanol or hydroxylamine
- Amine-containing molecule (e.g., antibody, protein, or small molecule)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of **Hydroxy-PEG10-acid**, EDC, and NHS in anhydrous DMF or DMSO.
- Activation:
 - Dissolve **Hydroxy-PEG10-acid** (1 equivalent) in Reaction Buffer.
 - Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
- Conjugation:
 - Dissolve the amine-containing molecule in Conjugation Buffer.
 - Add the activated **Hydroxy-PEG10-acid** solution to the amine-containing molecule. The molar ratio should be optimized for the desired degree of labeling.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

- **Quenching:** Stop the reaction by adding a quenching solution, such as 2-mercaptoethanol or hydroxylamine, to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
- **Purification:** Remove unconjugated linker and byproducts by size exclusion chromatography (SEC) or dialysis.

Characterization of the Conjugate

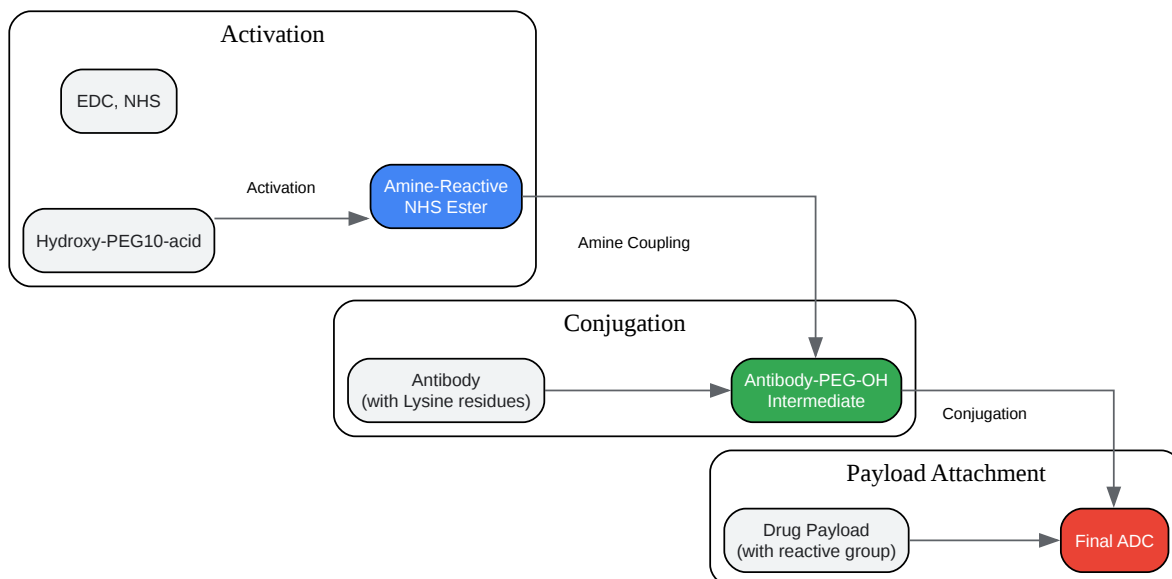
The resulting conjugate should be thoroughly characterized to determine the degree of labeling and confirm its integrity.

Recommended Techniques:

- **UV-Vis Spectroscopy:** To determine the protein concentration.
- **Size Exclusion Chromatography (SEC):** To assess for aggregation and to separate the conjugate from unreacted components.
- **Mass Spectrometry (MALDI-TOF or ESI-MS):** To confirm the mass of the conjugate and determine the number of attached linkers.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** Can be used to assess purity and, in some cases, separate species with different drug-to-antibody ratios (DARs).

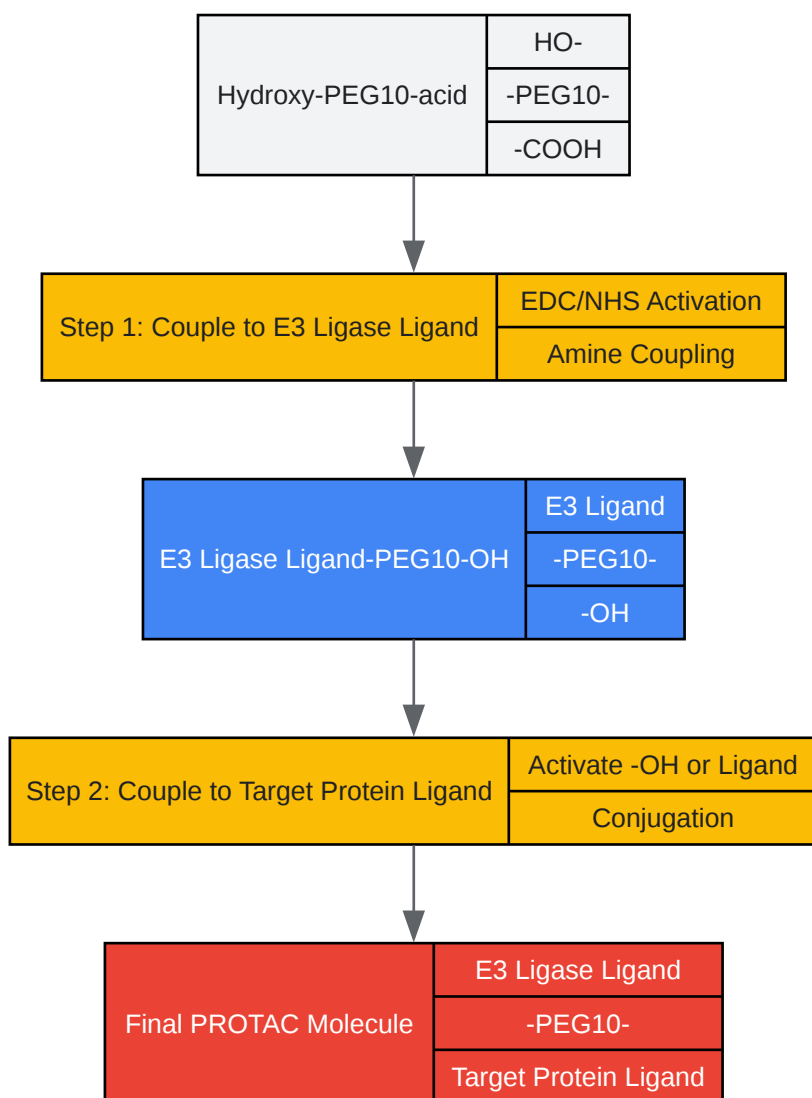
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving **Hydroxy-PEG10-acid** in the synthesis of ADCs and PROTACs.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.



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Caption: Logical steps in PROTAC synthesis.

Conclusion

Hydroxy-PEG10-acid is a versatile and valuable tool for the development of sophisticated bioconjugates. Its defined length and hydrophilic nature contribute to the creation of more homogeneous and potentially more effective therapeutic agents. The experimental protocols provided herein offer a foundation for the successful application of this linker in ADC and PROTAC development. As with any bioconjugation process, optimization of reaction conditions and thorough characterization of the final product are paramount to achieving desired therapeutic outcomes.

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